5β-4,5-Dihydro Prednisolone 21-Acetate
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Overview
Description
5β-4,5-Dihydro Prednisolone 21-Acetate: is a derivative of Prednisolone, a synthetic corticosteroid. It is chemically identified by the CAS number 114127-54-7. This compound is metabolically interconvertible with prednisone and is used in various analytical and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5β-4,5-Dihydro Prednisolone 21-Acetate involves several steps:
Keto-protection Reaction: Prednisone acetate is used as the starting material. The 3-site and 20-site keto groups are protected.
Keto-reduction Reaction: The 11-site keto group is reduced.
Hydroxyl Esterification Reaction: The 21-site hydroxyl group is esterified.
Keto-deprotection Reaction: The 3-site and 20-site keto groups are deprotected.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent byproduct formation during hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The 21-hydroxyl group is esterified to form the acetate derivative.
Common Reagents and Conditions:
Steroid 5β-reductase: Used for the reduction of Δ4-3-ketosteroids.
Mixed Solvents and Inert Gases: Used during the ester hydrolysis reaction to prevent byproduct formation.
Major Products:
5β-Dihydroglucocorticoids: Formed from the reduction of cortisol and cortisone.
Scientific Research Applications
Chemistry: 5β-4,5-Dihydro Prednisolone 21-Acetate is used in analytical method development and validation, particularly for Abbreviated New Drug Applications (ANDA) and quality control applications .
Biology and Medicine: The compound is a derivative of Prednisolone, which is used to treat various inflammatory and autoimmune conditions. It is also used in research to study the effects of glucocorticoids on different biological pathways .
Industry: In the pharmaceutical industry, this compound is used in the commercial production of Prednisolone and other related corticosteroids .
Mechanism of Action
5β-4,5-Dihydro Prednisolone 21-Acetate exerts its effects by interacting with glucocorticoid receptors. The reduction of Δ4-3-ketosteroids by steroid 5β-reductase leads to the formation of 5β-dihydroglucocorticoids, which are inactive on the glucocorticoid receptor. This provides a mechanism of pre-receptor regulation of ligands for the glucocorticoid receptor in liver cells .
Comparison with Similar Compounds
5β-Dihydroglucocorticoids: These compounds are produced by the reduction of cortisol and cortisone and are inactive on the glucocorticoid receptor.
5β-Pregnanes: These compounds act as neuroactive steroids at the GABA A and NMDA receptors and have various biological activities.
Uniqueness: 5β-4,5-Dihydro Prednisolone 21-Acetate is unique due to its specific esterification at the 21-hydroxyl group, which differentiates it from other 5β-dihydrosteroids. This modification enhances its stability and suitability for analytical and quality control applications .
Properties
CAS No. |
114127-54-7 |
---|---|
Molecular Formula |
C₂₃H₃₂O₆ |
Molecular Weight |
404.5 |
Synonyms |
11β,17,21-Trihydroxy-5α-pregn-1-ene-3,20-dione 21-Acetate, 2-((5R,8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Acetate; |
Origin of Product |
United States |
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